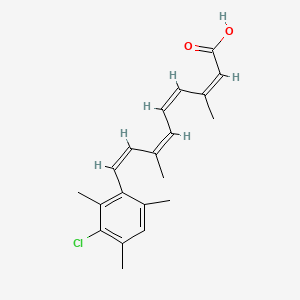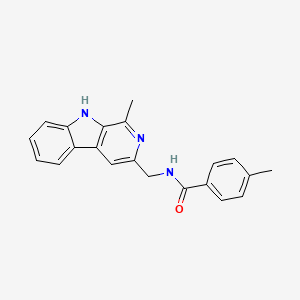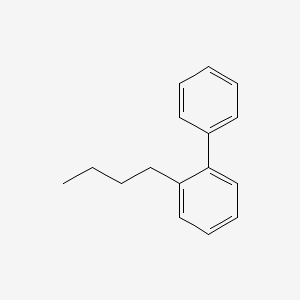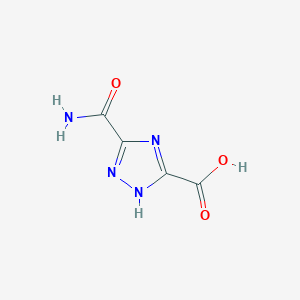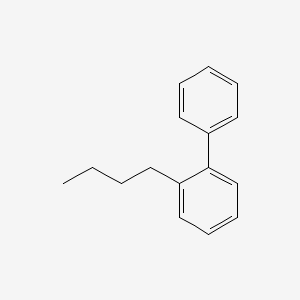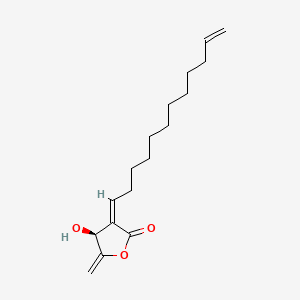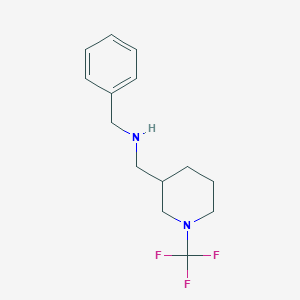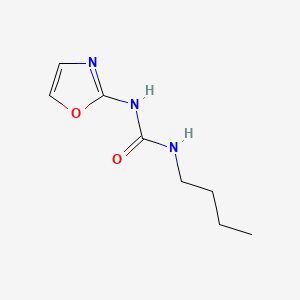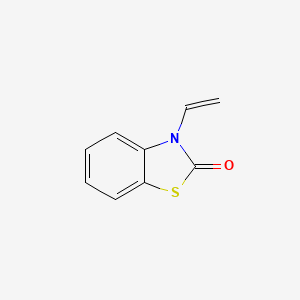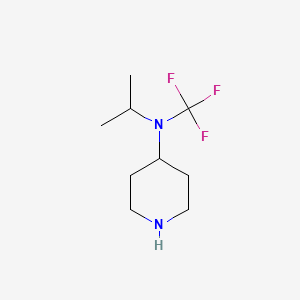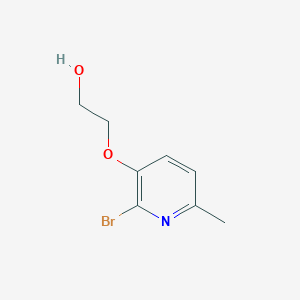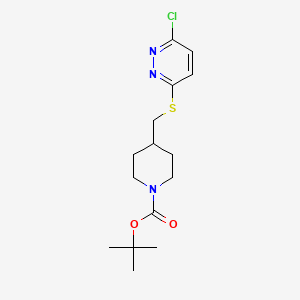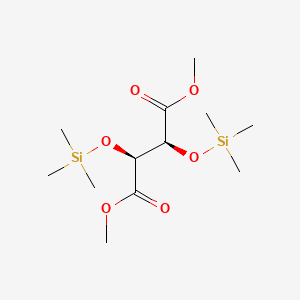
Dimethyl (2S,3S)-2,3-bis((trimethylsilyl)oxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butanedioic acid dimethyl ester backbone. It is often utilized in various chemical reactions and research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The resulting dimethyl ester is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete silylation.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and consistency in the production process.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester involves its interaction with various molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ester functional groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid: Lacks the dimethyl ester groups but shares similar reactivity.
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid diethyl ester: Similar structure with ethyl ester groups instead of methyl.
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dipropyl ester: Contains propyl ester groups, offering different solubility and reactivity.
Uniqueness
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester is unique due to its specific combination of trimethylsiloxy and dimethyl ester groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C12H26O6Si2 |
|---|---|
分子量 |
322.50 g/mol |
IUPAC名 |
dimethyl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C12H26O6Si2/c1-15-11(13)9(17-19(3,4)5)10(12(14)16-2)18-20(6,7)8/h9-10H,1-8H3/t9-,10-/m0/s1 |
InChIキー |
IGAUXTHUYAWGSI-UWVGGRQHSA-N |
異性体SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
COC(=O)C(C(C(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


